molecular formula C17H18ClFN4O2 B2606234 N-(2-chlorophenyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034362-79-1

N-(2-chlorophenyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2606234
CAS No.: 2034362-79-1
M. Wt: 364.81
InChI Key: OOUODFYCEDSGLZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H18ClFN4O2 and its molecular weight is 364.81. The purity is usually 95%.
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Biological Activity

N-(2-chlorophenyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical formula:

  • Molecular Formula : C₁₈H₁₉ClFN₃O₂
  • Molecular Weight : 363.8 g/mol

Research indicates that the biological activity of this compound is primarily linked to its interaction with specific biological targets, which include:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have shown that derivatives of pyrrolidine compounds often demonstrate minimum inhibitory concentrations (MIC) in the range of 3.12 to 12.5 µg/mL, suggesting potent antibacterial effects .
  • Anticancer Properties : Preliminary studies suggest that this compound may also possess anticancer properties, with indications of activity against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against human cancer cell lines like HCT-116 and MCF-7 .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds or derivatives:

StudyCompoundActivityMIC/IC50 Values
Pyrrole Benzamide DerivativesAntibacterialMIC: 3.12 - 12.5 µg/mL
Quinoxaline DerivativesAnticancerIC50: 1.9 - 3.23 µg/mL
mGlu5 NAMsNeurodegenerative DisordersKi: 4.4 nM

Specific Findings

  • Antibacterial Activity : A study focusing on pyrrole derivatives found that certain compounds exhibited MIC values comparable to established antibiotics like isoniazid and ciprofloxacin, indicating their potential as effective antimicrobial agents .
  • Anticancer Activity : Research on quinoxaline derivatives revealed significant anticancer properties with low IC50 values, suggesting that modifications in the molecular structure can enhance therapeutic efficacy against cancer cells .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, studies on similar compounds indicate that they may exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development in therapeutic applications.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Research
    • The compound's structural features suggest potential efficacy against various cancer cell lines. The fluorinated pyrimidine component is known for its role in anticancer therapies, enhancing the compound's effectiveness in targeting tumor growth pathways. Preliminary studies indicate that it may inhibit specific enzymes involved in cancer metabolism, leading to reduced proliferation of cancer cells.
  • Enzyme Inhibition Studies
    • This compound may act as an inhibitor for enzymes involved in crucial metabolic pathways. Its interaction with target enzymes could modulate their activity, potentially leading to therapeutic effects in metabolic disorders or cancers.
  • Neuroprotective Effects
    • Similar compounds have shown neuroprotective properties. Research is ongoing to determine whether N-(2-chlorophenyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide can provide neuroprotection against neurodegenerative diseases by influencing signaling pathways related to neuronal survival and apoptosis.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study explored the efficacy of similar pyrimidine derivatives against breast cancer cell lines, demonstrating significant cytotoxic effects attributed to the inhibition of DNA synthesis pathways .
  • Enzyme Interaction :
    • Research indicated that compounds with similar structures could inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. This inhibition could lead to reduced tumor growth rates .
  • Neuroprotective Potential :
    • Investigations into related compounds have shown promising results in protecting neuronal cells from oxidative stress-induced apoptosis, suggesting that this compound may exhibit similar properties .

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O2/c1-2-13-15(19)16(21-10-20-13)25-11-7-8-23(9-11)17(24)22-14-6-4-3-5-12(14)18/h3-6,10-11H,2,7-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUODFYCEDSGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)NC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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